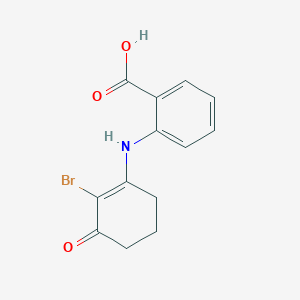
2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the preparation of other complex molecules. Its structure, featuring a bromo and amino group, makes it a versatile intermediate for constructing various organic compounds. For instance, it can undergo nucleophilic substitution reactions where the bromo group can be replaced by other nucleophiles, leading to a wide range of derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound’s reactivity with organotin chlorides has been explored to create new organotin complexes. These complexes have shown promising biocidal activity, particularly against fungal pathogens like Cryptococcus neoformans and Candida albicans. Such studies are crucial for developing new antifungal agents .
Agriculture
While specific applications in agriculture are not directly mentioned, the biocidal properties of its derivatives suggest potential uses. For example, organotin complexes derived from this compound could be investigated as fungicides to protect crops from fungal diseases, given their effectiveness against fungal pathogens in medicinal studies .
Industrial Applications
The compound’s role in the synthesis of organotin complexes also points to industrial applications. Organotin compounds are used in the stabilization of PVC, as catalysts in the production of polyurethane foams, and as antifouling agents in paints. The synthesis of such complexes from this compound could lead to new materials with improved properties .
Environmental Science
In environmental science, the study of this compound’s physical properties and toxicity is important. Understanding its behavior in the environment, such as degradation pathways and interaction with other chemicals, is essential for assessing its environmental impact and safety for use in various applications .
Biochemistry
The compound’s interactions with biological molecules can be of interest in biochemistry. For instance, studying how its organotin derivatives interact with enzymes or cellular structures could provide insights into their mechanism of action and potential therapeutic uses .
Materials Science
In materials science, the compound’s derivatives could be used to modify the surface properties of materials. For example, coating surfaces with organotin complexes might impart antimicrobial properties or alter the surface’s reactivity, which can be beneficial in creating specialized coatings or materials .
Analytical Chemistry
Finally, in analytical chemistry, this compound could serve as a standard or reagent in chromatographic methods or spectrometric analyses. Its distinct chemical structure allows it to be a useful reference in the qualitative and quantitative analysis of similar compounds .
properties
IUPAC Name |
2-[(2-bromo-3-oxocyclohexen-1-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)13(17)18/h1-2,4-5,15H,3,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQWLQKSPFITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxynaphthalen-1-yl)methyl]benzotriazole](/img/structure/B2974038.png)
![N-isopropyl-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2974040.png)
![1'-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2974041.png)
![Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974042.png)
![Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2974044.png)
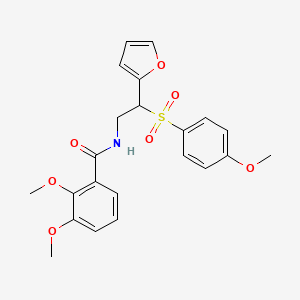
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2974047.png)
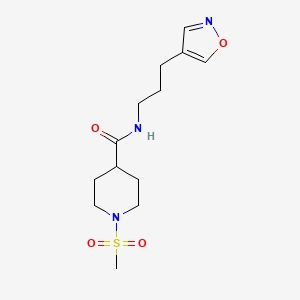
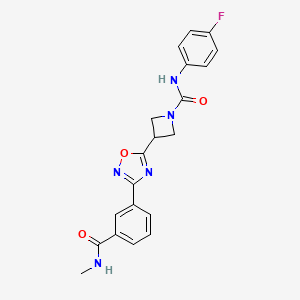
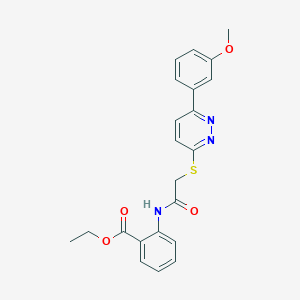

![N-(3-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2974058.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2974059.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2974061.png)